N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and furan Benzimidazole is known for its diverse biological activities, while furan is a versatile heterocycle with significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of 1-propylbenzimidazole: This can be achieved by condensing o-phenylenediamine with propionic acid under acidic conditions.
Coupling with furan-2-carboxylic acid: The 1-propylbenzimidazole is then reacted with furan-2-carboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the pharmacological properties of both benzimidazole and furan moieties.
Biological Studies: The compound can be used to study the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar structure but lacks the benzimidazole moiety.
N-(benzimidazol-2-yl)furan-2-carboxamide: Similar structure but lacks the propyl group on the benzimidazole ring.
Uniqueness
N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide is unique due to the presence of both the propyl-substituted benzimidazole and furan moieties. This combination enhances its potential biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-9-18-12-7-4-3-6-11(12)16-15(18)17-14(19)13-8-5-10-20-13/h3-8,10H,2,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKOIZTWPCQQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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